Methdilazine Hydrochloride

Description

This compound is the hydrochloride salt of methdilazine. It contains a methdilazine.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Methdilazine is only found in individuals that have used or taken this drug. It is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

See also: Methdilazine (has active moiety).

Structure

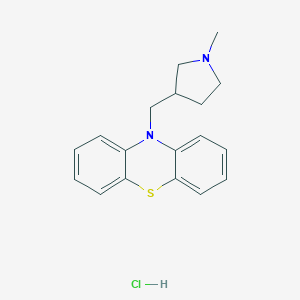

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISBKIVLDXSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S.ClH, C18H21ClN2S | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1982-37-2 (Parent) | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025548 | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992) | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL | |

CAS No. |

1229-35-2 | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bristaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 372 °F (NTP, 1992), 187.5-189 °C | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methdilazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methdilazine Hydrochloride is a first-generation antihistamine of the phenothiazine class, historically utilized for its antipruritic and antihistaminic effects.[1][2][3] This technical guide provides a detailed examination of its mechanism of action, focusing on its primary molecular targets and the subsequent signaling pathways. While specific quantitative binding data for methdilazine is sparse in contemporary literature, this document aggregates available information and contextualizes it within the broader understanding of first-generation phenothiazine antihistamines. Detailed experimental protocols for assays relevant to its characterization are also provided, alongside visualizations of its signaling pathways and experimental workflows to support research and drug development endeavors.

Introduction

Methdilazine, a phenothiazine derivative, emerged in the mid-20th century as a therapeutic agent for allergic conditions, particularly for the management of pruritus.[4] As a first-generation antihistamine, its pharmacological profile is characterized by antagonism of the histamine H1 receptor.[2][4] Additionally, like other compounds in its class, it exhibits notable anticholinergic (muscarinic receptor antagonist) properties, which contribute to both its therapeutic effects and its side-effect profile.[1][3] Its ability to cross the blood-brain barrier is responsible for its sedative effects.[5] This guide delves into the molecular interactions and downstream cellular consequences of methdilazine's engagement with its primary receptor targets.

Primary Pharmacological Targets

Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor.[2][4] In allergic and inflammatory responses, histamine, released from mast cells and basophils, binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation (itching).[6] Methdilazine competes with histamine for the same binding site on the H1 receptor, thereby preventing its activation.[2]

Muscarinic Acetylcholine Receptor Antagonism

Methdilazine also exhibits affinity for muscarinic acetylcholine receptors, acting as an antagonist. This anticholinergic activity is a common characteristic of first-generation antihistamines and contributes to side effects such as dry mouth, urinary retention, and blurred vision.[7] The antagonism of muscarinic receptors in the central nervous system may also contribute to its sedative and antiemetic properties.

Signaling Pathways

Inhibition of Histamine H1 Receptor-Mediated Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following cascade is initiated:

-

Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C.

-

Downstream Effects: These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[5][6]

Methdilazine, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.

Quantitative Data

| Target Receptor | Parameter | Typical Value for First-Generation Phenothiazine Antihistamines | Reference Compound (Example) |

| Histamine H1 Receptor | Ki (nM) | 1 - 100 | Promethazine: ~2 nM |

| Muscarinic Receptors (M1-M5) | Ki (nM) | 10 - 500 | Promethazine: ~15-300 nM (Varies by subtype) |

Note: The values presented are typical ranges for the drug class and are for illustrative purposes. Specific values for this compound require experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of H1 receptor antagonists like this compound.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity of a test compound (Methdilazine) by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells).

-

Radioligand: [3H]-mepyramine (a potent H1 antagonist).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, [3H]-mepyramine (at a concentration near its Kd), and the various concentrations of Methdilazine or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Methdilazine concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]

Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction

This classic bioassay measures the functional antagonism of Methdilazine on histamine-induced smooth muscle contraction.

Materials:

-

Guinea pig.

-

Tyrode's physiological salt solution.

-

Histamine dihydrochloride stock solution.

-

This compound stock solution.

-

Organ bath with aeration and temperature control (32-37°C).

-

Isotonic transducer and data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

-

Cleanse the ileum segment and cut it into 2-3 cm pieces.

-

Mount a segment in the organ bath containing Tyrode's solution, aerated with carbogen (95% O2, 5% CO2), and maintained at a constant temperature.

-

Connect the tissue to an isotonic transducer under a resting tension (e.g., 0.5-1 g) and allow it to equilibrate for 30-60 minutes, with regular washing.

-

Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

Repeat the cumulative concentration-response curve for histamine in the presence of Methdilazine.

-

The antagonistic effect of Methdilazine will be observed as a rightward shift in the histamine concentration-response curve. By repeating this procedure with multiple concentrations of Methdilazine, a Schild plot can be constructed to determine the pA2 value, a measure of the antagonist's potency.[10][11]

Calcium Flux Assay

This cell-based functional assay measures the ability of Methdilazine to inhibit histamine-induced increases in intracellular calcium.[12][13]

Materials:

-

A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine.

-

This compound.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Culture the cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of histamine into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

The inhibitory effect of Methdilazine will be seen as a reduction in the histamine-induced fluorescence signal.

-

Plot the peak fluorescence response against the logarithm of the Methdilazine concentration to determine the IC50 for the inhibition of histamine-induced calcium flux.[14]

Conclusion

This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby blocking the downstream Gq/11-PLC-IP3/DAG signaling cascade. Its anticholinergic properties, resulting from muscarinic receptor antagonism, also play a role in its overall pharmacological profile. While specific quantitative data on its binding affinities are limited due to its status as an older drug, its mechanism of action is well-understood within the context of first-generation phenothiazine antihistamines. The experimental protocols detailed herein provide a framework for the further characterization of this and similar compounds, which can be valuable for both academic research and the development of new therapeutics with improved selectivity and safety profiles.

References

- 1. Methdilazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Methdilazine | C18H20N2S | CID 14677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. SMPDB [smpdb.ca]

- 6. SMPDB [smpdb.ca]

- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

A Historical Perspective on the Development and Research of Methdilazine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methdilazine hydrochloride, a phenothiazine derivative, emerged in the mid-20th century as a first-generation antihistamine.[1][2] It was developed for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritic skin disorders.[3][4] As a member of the first-generation antihistamines, its pharmacological profile is characterized by antagonism of the H1 histamine receptor, which also results in sedative and anticholinergic properties due to its ability to cross the blood-brain barrier.[2][5] This technical guide provides a comprehensive historical perspective on the development and research of this compound, focusing on its synthesis, mechanism of action, and early clinical evaluation.

Chemical and Physical Properties

This compound is the hydrochloride salt of methdilazine.[3] It is a white microcrystalline powder with a slight, characteristic odor and a bitter, anesthetic taste.[6]

| Property | Value |

| Molecular Formula | C₁₈H₂₁ClN₂S |

| Molecular Weight | 332.9 g/mol |

| CAS Number | 1229-35-2 |

| Melting Point | 187.5-189 °C |

| Solubility | 1 g in 2 mL water, 2 mL alcohol, 6 mL chloroform; sparingly soluble in ether. |

| pH (1% aqueous solution) | 4.8-6.0 |

Synthesis of this compound

The synthesis of this compound was first described in U.S. Patent 2,945,855, granted in 1960.[1] The core of the synthesis involves the alkylation of phenothiazine with a substituted pyrrolidylmethyl halide.

Experimental Protocol: Synthesis of 10-(1-Methyl-3-pyrrolidylmethyl)phenothiazine Hydrochloride (this compound)

Step 1: Preparation of the Sodium Salt of Phenothiazine

A solution of 21 parts of phenothiazine in 250 parts of dry toluene is prepared. To this solution, 4 parts of sodamide are added, and the mixture is refluxed for four hours. This reaction deprotonates the amine of the phenothiazine ring, forming the sodium salt.

Step 2: Alkylation of the Phenothiazine Salt

To the cooled solution containing the sodium salt of phenothiazine, a solution of 15 parts of 1-methyl-3-chloromethylpyrrolidine in 50 parts of dry toluene is added dropwise with stirring. The reaction mixture is then refluxed for eight hours to facilitate the N-alkylation of the phenothiazine.

Step 3: Work-up and Isolation of the Free Base

After cooling, the reaction mixture is treated with 150 parts of water. The toluene layer is separated, washed with water, and then extracted with three 150 cc. portions of 3 N hydrochloric acid. The combined acid extracts are made alkaline with 20% sodium hydroxide solution. The liberated oily base is then extracted with ether. The ether extract is washed with water and dried over anhydrous potassium carbonate. The ether is then removed by distillation, and the residual oil, 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine, is distilled under reduced pressure, boiling at 195-197° C. at 0.4 mm. Hg pressure.

Step 4: Formation of the Hydrochloride Salt

The distilled free base is dissolved in anhydrous ether and treated with a slight excess of a solution of hydrogen chloride in anhydrous ether. The precipitated 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine hydrochloride is collected by filtration, washed with anhydrous ether, and dried. The resulting product has a melting point of 188-189° C.

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[4][7] In allergic reactions, histamine is released from mast cells and basophils and binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, and increased vascular permeability.[7] this compound competes with histamine for these receptor sites, thereby preventing the downstream signaling cascade that mediates the allergic response.[7]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins. This initiates a cascade of intracellular events. Antagonism of the H1 receptor by this compound blocks this signaling pathway.

Pharmacokinetics

| Pharmacokinetic Parameter | Value |

| Bioavailability | Data not available |

| Time to Peak Plasma Concentration | ~2-3 hours (typical for first-generation antihistamines) |

| Protein Binding | Data not available |

| Metabolism | Hepatic |

| Elimination Half-life | Data not available |

| Excretion | Primarily renal |

Historical Clinical Development

The clinical utility of this compound was investigated in the early 1960s, shortly after its development. These early studies focused on its efficacy as an antihistamine and antipruritic agent.

Key Clinical Trials

Several early clinical trials provided the initial evidence for the efficacy of this compound. While the full detailed protocols of these studies are not readily accessible, the available information is summarized below.

1. Crawford and Grogan (1960): Evaluation in Allergic Conditions

-

Objective: To evaluate the efficacy of this compound in various allergic conditions.

-

Methodology: This was a double-blind, placebo-controlled study. The specific patient population, dosage, and outcome measures are not detailed in the available abstract.

-

Reference: Crawford LV, Grogan FT. Clinical evaluation of this compound, a new antihistamine, using double-blind and placebo control. J Tenn State Med Assoc. 1960 Jul;53:307-10.

2. Howell (1960): Evaluation as an Antipruritic Agent

-

Objective: To assess the effectiveness of this compound in relieving pruritus (itching).

-

Methodology: Details of the study design are not available in the abstract.

-

Reference: Howell CM Jr. Evaluation of this compound as an antipruritic agent. N C Med J. 1960 May;21:194-5.

3. Rawitz and Mrksamer (1962): Evaluation in Allergic Rhinitis

-

Objective: To evaluate the therapeutic effect of this compound in patients with allergic rhinitis.

-

Methodology: The abstract indicates a clinical evaluation was performed, but specific details on the study design are not provided.

-

Reference: Rawitz WE, Mrksamer D. Evaluation of this compound in therapy of alergic rhinitis. Curr Ther Res Clin Exp. 1962 Nov;4:564-7.

These early studies, though lacking in the detailed reporting standards of modern clinical trials, were instrumental in establishing this compound as a therapeutic option for allergic conditions.

Experimental Workflows

The general workflow for the preclinical and early clinical evaluation of a first-generation antihistamine like this compound would have followed a logical progression from synthesis to clinical application.

Conclusion

This compound holds a significant place in the history of antihistamine development. Its synthesis from the phenothiazine scaffold and its mechanism of action as an H1 receptor antagonist are well-established. Early clinical research in the 1960s confirmed its efficacy in treating allergic symptoms, paving the way for its use in clinical practice. While detailed quantitative pharmacokinetic and clinical data from its early development are not as readily available as for modern pharmaceuticals, the foundational research established it as a viable therapeutic agent. The subsequent development of second and third-generation antihistamines with improved side-effect profiles has largely superseded the use of first-generation agents like this compound. However, its historical development provides valuable insights into the evolution of allergy treatment and the principles of antihistamine pharmacology.

References

- 1. A Pilot Trial of an Antihistamine, Methdilazine, in Measles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H21ClN2S | CID 14676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. methdilazine | Dosing & Uses | medtigo [medtigo.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Synthesis and Purification of Research-Grade Methdilazine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of research-grade methdilazine hydrochloride. The procedures outlined are based on established methods and are intended to yield a final product of high purity suitable for scientific investigation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the phenothiazine core, followed by an alkylation reaction and subsequent conversion to the hydrochloride salt. The primary route of synthesis involves the condensation of phenothiazine with 1-methyl-3-pyrrolidylmethyl chloride.[1]

Synthesis Pathway

The overall synthetic scheme is presented below:

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of Methdilazine Free Base

Materials:

-

Phenothiazine

-

1-Methyl-3-pyrrolidylmethyl chloride

-

Sodamide

-

Anhydrous toluene

-

Anhydrous ether

-

Anhydrous magnesium sulfate

-

56% Potassium hydroxide solution

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add a suspension of sodamide in anhydrous toluene.

-

Heat the suspension to reflux.

-

Slowly add a solution of phenothiazine in anhydrous toluene to the refluxing suspension.

-

After the addition is complete, continue to reflux the mixture for a few hours to ensure the complete formation of the sodium salt of phenothiazine.

-

Cool the reaction mixture and then add a solution of 1-methyl-3-pyrrolidylmethyl chloride in anhydrous toluene dropwise.

-

After the addition, reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature and carefully add water to decompose any unreacted sodamide.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers and extract with a dilute acid solution.

-

Make the acidic extract strongly basic with a 56% potassium hydroxide solution to liberate the methdilazine free base as an oil.

-

Extract the oily base with ether.

-

Dry the combined ethereal extracts with anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude methdilazine free base.

Experimental Protocol: Formation of this compound Salt

Materials:

-

Methdilazine (free base)

-

99% Isopropyl alcohol

-

Hydrogen chloride solution in isopropyl alcohol

-

Anhydrous ether

Procedure:

-

Dissolve the crude methdilazine free base in 99% isopropyl alcohol.

-

To this solution, add a solution of hydrogen chloride in isopropyl alcohol.

-

White crystals of this compound will precipitate.

-

Cool the mixture to 0°C overnight to ensure complete crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold 99% isopropyl alcohol and then with anhydrous ether.

-

Dry the product in a vacuum oven at 95°C.

Purification of this compound

For research applications, a high degree of purity is essential. The following protocols describe methods for the purification of this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for removing impurities. The choice of solvent is critical for achieving high purity and yield.

Materials:

-

Crude this compound

-

Isopropyl alcohol

-

Ethanol

-

Acetonitrile

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling solvent (e.g., isopropyl alcohol).

-

If the solution is colored, activated charcoal can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Column Chromatography

For achieving the highest purity, column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small percentage of a base like triethylamine to prevent streaking).

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quality Control and Data Presentation

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the accurate determination of this compound purity and for the detection of any degradation products.

Table 1: UPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2] |

| Mobile Phase | Mixture of potassium dihydrogenorthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v)[2] |

| Flow Rate | To be optimized for the specific system |

| Detection | UV at 254 nm[2] |

| Injection Volume | To be optimized for the specific system |

| Column Temperature | Ambient |

Data to be collected:

-

Retention time of this compound

-

Peak area of this compound

-

Presence and peak areas of any impurity peaks

-

Calculation of purity as a percentage of the total peak area.

Summary of Quantitative Data

The following table should be used to record and compare the results from the synthesis and purification steps.

Table 2: Synthesis and Purification Data Summary

| Parameter | Synthesis Batch 1 | Purification Method A (Recrystallization) | Purification Method B (Chromatography) |

| Starting Material (g) | |||

| Final Product (g) | |||

| Yield (%) | |||

| Melting Point (°C) | 187.5 - 189 °C[3] | ||

| Purity by HPLC/UPLC (%) | |||

| Appearance | White to light-tan crystalline powder[3] |

Signaling Pathway of Methdilazine

Methdilazine acts as a histamine H1 receptor antagonist. It competitively inhibits the action of histamine at H1 receptors, thereby preventing the allergic response.

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Methdilazine.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is responsible for verifying the suitability of these methods for their specific application.

References

UPLC-based analytical method for the quantification of methdilazine hydrochloride in samples.

An advanced U-HPLC-based analytical method has been developed for the precise quantification of methdilazine hydrochloride. This application note provides a detailed protocol for the analysis of this compound in bulk drug and pharmaceutical dosage forms, ensuring accuracy, precision, and high throughput. The method has been rigorously validated in accordance with ICH guidelines.

Application Notes

This UPLC method is designed for the rapid and reliable quantification of this compound. The utilization of UPLC technology significantly reduces the analysis time to 5 minutes per sample, making it suitable for high-throughput screening in research and quality control environments.[1] The method demonstrates excellent linearity, sensitivity, and specificity for this compound.

Chromatographic Conditions:

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.

| Parameter | Value |

| Instrument | Waters Acquity UPLC with a UV detector |

| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | Mixture of potassium dihydrogen orthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v)[1] |

| Flow Rate | 0.25 mL/min[1] |

| Detection Wavelength | 254 nm[1] |

| Injection Volume | 2.0 µL[1] |

| Column Temperature | Ambient |

| Run Time | 5 minutes[1] |

Method Validation Summary:

The developed UPLC method was validated to demonstrate its suitability for the intended purpose. The validation parameters and their corresponding results are summarized in Table 2.

| Validation Parameter | Result |

| Linearity Range | 0.5–80 μg/mL[1] |

| Correlation Coefficient (r²) | 0.9999[1] |

| Limit of Detection (LOD) | 0.2 μg/mL[1] |

| Limit of Quantification (LOQ) | 0.5 μg/mL[1] |

| Accuracy (% Recovery) | 99.88% - 100.15% |

| Precision (% RSD) | Intraday: 0.25% - 0.45%, Interday: 0.35% - 0.55% |

| Specificity | No interference from excipients or degradation products |

| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |

Experimental Protocols

1. Preparation of Standard Stock Solution:

-

Accurately weigh 100 mg of pure this compound drug and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 60 mL of the mobile phase to the flask.

-

Sonicate the solution for 20 minutes to ensure complete dissolution of the drug.[1]

-

Make up the volume to the mark with the mobile phase.

-

Filter the solution through a 0.22 μm nylon membrane filter.[1] This will be your standard stock solution of 1000 µg/mL.

2. Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions by appropriate serial dilutions to cover the concentration range of 0.5–80 μg/mL.[1]

-

Use the mobile phase as the diluent.

3. Preparation of Sample Solution (Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 60 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[1]

-

Make up the volume to the mark with the mobile phase.

-

Filter the solution through a 0.22 μm nylon membrane filter.[1]

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

4. UPLC Analysis:

-

Set up the UPLC system according to the chromatographic conditions specified in Table 1.

-

Inject 2.0 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions in triplicate.[1]

-

Record the chromatograms and the peak areas.

5. Data Analysis:

-

Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the regression equation of the calibration curve.[1]

Visualizations

Caption: Experimental workflow for the UPLC-based quantification of this compound.

Caption: Logical relationship of the validation parameters for the analytical method.

References

Application of extractive colorimetric methods for methdilazine estimation in pharmaceutical formulations.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methdilazine, a phenothiazine derivative, is an antihistaminic drug used for the symptomatic relief of pruritus in urticaria. The quantitative estimation of methdilazine in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. Extractive colorimetric methods offer a simple, cost-effective, and rapid approach for this purpose. These methods are based on the principle of ion-pair complex formation between the positively charged methdilazine molecule and an anionic dye in an acidic medium. The resulting colored complex is then extracted into an organic solvent, and the absorbance is measured spectrophotometrically. This document provides detailed protocols for the estimation of methdilazine using various acidic dyes.

Principle of the Method

In an acidic medium, the tertiary amine group of the methdilazine side chain gets protonated, forming a cation. This cation then reacts with an anionic dye (counter-ion) to form a stable, colored ion-pair complex. This complex, being electrically neutral, is extractable into a water-immiscible organic solvent like chloroform. The intensity of the color of the extracted complex, which is directly proportional to the concentration of methdilazine, is measured at a specific wavelength using a spectrophotometer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different extractive colorimetric methods for methdilazine estimation.

Table 1: Method Parameters

| Parameter | Method A (Congo Red) | Method B (Picric Acid) | Method C (Methyl Orange) | Method D (Bromophenol Blue) | Method E (Bromocresol Green) |

| Reagent | Congo Red | Picric Acid | Methyl Orange | Bromophenol Blue | Bromocresol Green |

| λmax (nm) | 490[1][2] | 400[1][2] | 430[1][2] | 420 | 430 |

| Solvent | Chloroform[1][2] | Chloroform[1][2] | Chloroform[1][2] | Chloroform | Chloroform |

| pH/Medium | Acidic[1][2] | Acidic[1][2] | Acidic[1][2] | Acidic | Acidic |

Table 2: Validation Parameters

| Parameter | Method A (Congo Red) | Method B (Picric Acid) | Method C (Methyl Orange) | Method D (Bromophenol Blue) | Method E (Bromocresol Green) |

| Linearity Range (µg/mL) | 1-10[1][2] | 2-12[1][2] | 1-14[1][2] | 1.0-12.0 | 1-10 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.48 x 10³ | 1.56 x 10³ | 1.75 x 10³ | Not Reported | Not Reported |

| Sandell's Sensitivity (ng cm⁻²) | 217.39 | 212.44 | 284.63 | Not Reported | Not Reported |

| Recovery (%) | >98% | >98% | >98% | >98% | >98% |

Experimental Protocols

Apparatus and Reagents

-

UV-Visible Spectrophotometer

-

Analytical Balance

-

Separatory Funnels (125 mL)

-

Volumetric Flasks (10, 25, 50, 100 mL)

-

Pipettes and Micropipettes

-

Methdilazine Hydrochloride (Reference Standard)

-

Chloroform (AR Grade)

-

Ethanol (AR Grade)

-

Congo Red (0.05% w/v aqueous solution)

-

Picric Acid (0.25% w/v aqueous solution)

-

Methyl Orange (0.02% w/v aqueous solution)

-

Bromophenol Blue (0.1% w/v aqueous solution)

-

Bromocresol Green (0.1% w/v aqueous solution)

-

Potassium Hydrogen Phthalate Buffer (pH 4.0)

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Anhydrous Sodium Sulfate

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethanol in a volumetric flask to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with ethanol.

Preparation of Sample Solution from Pharmaceutical Formulations (Tablets)

-

Weigh and finely powder 20 methdilazine tablets (e.g., 8 mg strength).

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of ethanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with ethanol.

-

Filter the solution through a Whatman No. 41 filter paper.

-

Dilute 10 mL of the filtrate to 100 mL with ethanol to obtain a final concentration of 10 µg/mL.

Assay Procedures

-

Into a series of 125 mL separatory funnels, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 10 µg/mL working standard solution of methdilazine.

-

To each funnel, add 5.0 mL of 0.05% w/v Congo Red solution and 5.0 mL of pH 4.0 buffer.

-

Add 10 mL of chloroform to each funnel.

-

Shake the funnels vigorously for 2 minutes and allow the layers to separate.

-

Collect the chloroform layer (lower layer) in a 10 mL volumetric flask containing anhydrous sodium sulfate.

-

Measure the absorbance of the colored complex at 490 nm against a reagent blank prepared in the same manner without the drug.

-

Plot a calibration curve of absorbance versus concentration.

-

For the sample solution, take an appropriate aliquot and follow the same procedure to determine the absorbance.

-

Calculate the concentration of methdilazine in the sample from the calibration curve.

-

Into a series of 125 mL separatory funnels, pipette 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µL of the 10 µg/mL working standard solution of methdilazine.

-

To each funnel, add 5.0 mL of 0.25% w/v picric acid solution and 5.0 mL of pH 4.0 buffer.

-

Add 10 mL of chloroform to each funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the chloroform layer and measure the absorbance at 400 nm against a reagent blank.

-

Construct a calibration curve and determine the concentration of the drug in the sample solution as described in Method A.

-

Into a series of 125 mL separatory funnels, pipette 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, 12.0 and 14.0 µL of the 10 µg/mL working standard solution of methdilazine.

-

To each funnel, add 5.0 mL of 0.02% w/v methyl orange solution and 5.0 mL of pH 4.0 buffer.

-

Add 10 mL of chloroform and shake for 2 minutes.

-

After separation of layers, collect the chloroform layer and measure the absorbance at 430 nm against a reagent blank.

-

Construct a calibration curve and determine the concentration of the drug in the sample solution.

-

Into a series of 125 mL separatory funnels, pipette aliquots of the 10 µg/mL working standard solution to get final concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

-

Add 5.0 mL of 0.1% w/v bromophenol blue solution and 5.0 mL of pH 4.0 buffer to each funnel.

-

Add 10 mL of chloroform and shake for 2 minutes.

-

Allow the layers to separate and collect the chloroform layer.

-

Measure the absorbance at 420 nm against a reagent blank.

-

Construct a calibration curve and determine the concentration of the drug in the sample solution.

-

Into a series of 125 mL separatory funnels, pipette aliquots of the 10 µg/mL working standard solution to get final concentrations of 2, 4, 6, 8, and 10 µg/mL.

-

Add 5.0 mL of 0.1% w/v bromocresol green solution and 5.0 mL of pH 4.0 buffer to each funnel.

-

Add 10 mL of chloroform and shake for 2 minutes.

-

After phase separation, collect the chloroform layer.

-

Measure the absorbance at 430 nm against a reagent blank.

-

Construct a calibration curve and determine the concentration of the drug in the sample solution.

Visualizations

General Experimental Workflow

Caption: General workflow for extractive colorimetric estimation of methdilazine.

Ion-Pair Complex Formation and Extraction

Caption: Mechanism of ion-pair complex formation and extraction.

Conclusion

The described extractive colorimetric methods are simple, accurate, precise, and economical for the routine analysis of methdilazine in pharmaceutical dosage forms. The choice of the specific dye can be made based on the desired sensitivity and linearity range. Proper validation of the chosen method is essential before its application in a quality control laboratory. These application notes and protocols provide a comprehensive guide for researchers and analysts involved in the quality assessment of methdilazine formulations.

References

Proper handling and storage procedures for Methdilazine Hydrochloride in a laboratory setting.

Application Notes and Protocols for Methdilazine Hydrochloride

Introduction

This compound (CAS No: 1229-35-2) is a phenothiazine-based compound primarily utilized as a histamine H1 receptor antagonist.[1] Its application in research and development, particularly in dermatological and allergy studies, necessitates stringent adherence to laboratory safety protocols. This document provides detailed guidelines for the proper handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and maintain the integrity of experimental outcomes. The compound is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[2][3]

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with the associated risks before handling the material.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 3); Skin Sensitization (Category 1); Carcinogenicity (Category 1B).[2]

-

Signal Word: Danger[4]

-

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

-

H317: May cause an allergic skin reaction.[2]

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.[2]

-

P261: Avoid breathing dust.[2]

-

P270: Do not eat, drink or smoke when using this product.[2][4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

-

Quantitative Data Summary

Key physical, chemical, and toxicity data for this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₂S·HCl | [5] |

| Molecular Weight | 332.89 g/mol | [4][5] |

| Appearance | Off-White to Pale Brown Solid / White microcrystalline powder | [3][6] |

| Melting Point | 187.5 - 189 °C | [4] |

| Solubility | DMSO: 40 mg/mL (120.16 mM) | [1] |

| Methanol (Slightly), Water (Slightly) | [3] | |

| pH (1% aqueous solution) | 4.8 - 6.0 | [6] |

| Stability | Stable under recommended storage. Air and light sensitive, hygroscopic. | [3][4] |

Table 2: Storage and Stability

| Form | Condition | Duration | Notes | Reference |

| Solid | 4°C, protect from light | Long-term | Store in a tightly sealed container in a dry, well-ventilated area. | [4] |

| Room Temperature | Short-term | Sealed in dry conditions. | [3] | |

| In Solvent | -80°C | 6 months | Protect from light, stored under nitrogen. | [4] |

| -20°C | 1 month | Protect from light, stored under nitrogen. | [4] |

Table 3: Toxicological Data

| Test | Result | Species | Reference |

| LD50 (Oral) | 320 mg/kg | Rat | [3] |

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the procedure for safely preparing a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Fume hood

-

Appropriate glassware (e.g., volumetric flask)

-

Vortex mixer or sonicator

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Perform all weighing and handling operations within a certified chemical fume hood.[7]

-

Calculation: Calculate the mass of this compound required. For 10 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 0.010 L * 332.89 g/mol * 1000 mg/g = 33.29 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a 10 mL volumetric flask.

-

Dissolution: Add a portion (approx. 8 mL) of anhydrous DMSO to the flask.

-

Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[1]

-

Final Volume: Once fully dissolved, add DMSO to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.

-

Storage: Transfer the solution to an amber vial, label it clearly with the compound name, concentration, solvent, date, and your initials. Store at -20°C or -80°C as per the stability data.[4]

Handling and Storage Workflows

Standard Handling Workflow

All handling of this compound must be performed in a controlled environment by trained personnel.

Caption: Workflow for safe handling of this compound.

Emergency Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Caption: Decision tree for this compound spill response.

Stock Solution Preparation Workflow

This diagram illustrates the logical flow for the protocol described in section 4.1.

Caption: Protocol workflow for preparing a stock solution.

Disposal Procedures

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]

-

Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[2]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[2][4]

Incompatible Materials

Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[4]

References

- 1. This compound | Bristaline | Disyncran | TargetMol [targetmol.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1229-35-2 CAS MSDS (this compound (200 MG)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C18H21ClN2S | CID 14676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. in.gov [in.gov]

Application Notes and Protocols for Methdilazine Hydrochloride Dosage Forms in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and evaluation of Methdilazine Hydrochloride dosage forms suitable for experimental research. The focus is on creating reproducible oral and topical formulations for preclinical studies, along with methodologies for their characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁ClN₂S | [1] |

| Molecular Weight | 332.89 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 187.5-189 °C | N/A |

| Solubility | Soluble in DMSO (40 mg/mL), slightly soluble in water and methanol | [2] |

| pH (1% aqueous solution) | 4.8-6.0 | [3] |

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound is a first-generation antihistamine that functions as an inverse agonist at the Histamine H1 receptor. Its primary mechanism involves blocking the action of histamine, a key mediator in allergic and inflammatory responses.

Signaling Pathway of Histamine H1 Receptor

The binding of histamine to its H1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of allergy and inflammation. This compound competitively blocks this binding, thereby inhibiting the downstream effects.

Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Dosage Formulations and Protocols

The following sections provide detailed protocols for preparing oral and topical dosage forms of this compound for use in experimental research settings.

Oral Solution for Preclinical Studies

This protocol describes the preparation of a simple oral solution of this compound suitable for administration to small laboratory animals, such as mice and rats.

Table 2: Formulation of this compound Oral Solution (1 mg/mL)

| Ingredient | Quantity (for 100 mL) | Purpose |

| This compound | 100 mg | Active Pharmaceutical Ingredient |

| Propylene Glycol | 10 mL | Co-solvent/Wetting Agent |

| Glycerin | 20 mL | Vehicle/Sweetener |

| Sodium Benzoate | 100 mg | Preservative |

| Purified Water | q.s. to 100 mL | Vehicle |

-

Weigh 100 mg of this compound powder.

-

In a calibrated beaker, dissolve the Sodium Benzoate in approximately 50 mL of Purified Water with gentle stirring.

-

In a separate container, accurately measure 10 mL of Propylene Glycol and 20 mL of Glycerin.

-

Levigate the this compound powder with the Propylene Glycol and Glycerin mixture to form a smooth paste.

-

Gradually add the aqueous Sodium Benzoate solution to the paste with continuous stirring until all the powder is dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of Purified Water and add the rinsing to the volumetric flask.

-

Add Purified Water to the flask to bring the final volume to 100 mL.

-

Stopper the flask and mix thoroughly.

-

Store the solution in a well-closed, light-resistant container at controlled room temperature.

References

Application Notes and Protocols for Methdilazine in Preclinical Models of Skin Inflammation and Pruritus

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methdilazine is a first-generation antihistamine of the phenothiazine class, historically used for the symptomatic relief of pruritus and allergic conditions.[1] Its primary mechanism of action is the blockade of histamine H1 receptors.[1] Emerging research suggests that beyond its antihistaminergic effects, methdilazine may possess broader anti-inflammatory properties, making it a candidate for further investigation in inflammatory skin diseases. These application notes provide a framework for evaluating the efficacy of methdilazine in validated preclinical models of skin inflammation and pruritus. The protocols outlined below are designed to assess the anti-pruritic and anti-inflammatory potential of methdilazine in a systematic and reproducible manner.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals actively involved in the preclinical evaluation of therapeutic compounds for dermatological indications.

Preclinical Models Overview

Two standard and well-characterized rodent models are highlighted: the Compound 48/80-induced pruritus model for assessing acute itch, and the 2,4-Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model for evaluating allergic skin inflammation. These models are widely used due to their reproducibility and clinical relevance.

Data Presentation

Note: The following quantitative data are presented for illustrative purposes to guide researchers in data presentation. Actual experimental results will vary and should be meticulously recorded and analyzed.

Table 1: Dose-Dependent Effect of Methdilazine on Scratching Behavior in a Compound 48/80-Induced Pruritus Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches (in 30 min) | Percentage Inhibition of Scratching (%) |

| Vehicle Control | - | 185 ± 15 | - |

| Methdilazine | 5 | 110 ± 12 | 40.5 |

| Methdilazine | 10 | 65 ± 9 | 64.9 |

| Methdilazine | 20 | 30 ± 5 | 83.8 |

Table 2: Effect of Topical Methdilazine on Ear Swelling in a DNFB-Induced Contact Hypersensitivity Mouse Model

| Treatment Group | Concentration (%) | Mean Increase in Ear Thickness (mm) at 24h | Percentage Reduction in Swelling (%) |

| Vehicle Control | - | 0.28 ± 0.04 | - |

| Methdilazine | 1 | 0.19 ± 0.03 | 32.1 |

| Methdilazine | 2 | 0.12 ± 0.02 | 57.1 |

| Dexamethasone | 0.1 | 0.09 ± 0.02 | 67.9 |

Table 3: Effect of Methdilazine on Pro-Inflammatory Cytokine Levels in Skin Tissue from DNFB-Induced Contact Hypersensitivity Model

| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |

| Vehicle Control | - | 350 ± 45 | 520 ± 60 |

| Methdilazine | 10 | 210 ± 30 | 310 ± 40 |

| Methdilazine | 20 | 150 ± 25 | 220 ± 35 |

Experimental Protocols

Compound 48/80-Induced Pruritus Model

This model is used to evaluate the anti-pruritic activity of a test compound against histamine-dependent itching. Compound 48/80 is a potent mast cell degranulator, leading to the release of histamine and subsequent scratching behavior in mice.

Materials:

-

Male ICR mice (6-8 weeks old)

-

Methdilazine hydrochloride

-

Compound 48/80 (Sigma-Aldrich)

-

Sterile saline solution

-

Observation chambers

Procedure:

-

Acclimatization: Acclimate mice to individual observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer methdilazine (5, 10, 20 mg/kg) or vehicle (saline) via oral gavage (p.o.) 60 minutes prior to the injection of Compound 48/80.

-

Induction of Pruritus: Subcutaneously inject Compound 48/80 (50 µg in 50 µL of saline) into the rostral back of the neck of each mouse.

-

Observation: Immediately after the injection, place the mice back into the observation chambers and record the number of scratching bouts directed at the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw.

DNFB-Induced Contact Hypersensitivity Model

This T-cell-mediated model of skin inflammation is used to assess the anti-inflammatory properties of a test compound. It involves a sensitization phase and a subsequent elicitation phase.[2][3][4][5][6]

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Methdilazine

-

2,4-Dinitrofluorobenzene (DNFB) (Sigma-Aldrich)

-

Acetone and Olive Oil (4:1 vehicle)

-

Dexamethasone (positive control)

-

Digital calipers

Procedure:

-

Sensitization (Day 0): Shave the abdomen of the mice. Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

-

Challenge (Day 5):

-

Measure the baseline thickness of the right ear pinna using digital calipers.

-

Apply 20 µL of 0.2% DNFB to both the dorsal and ventral surfaces of the right ear. The left ear remains untreated and serves as a control.

-

-

Treatment (Days 5-7):

-

For topical application, apply methdilazine (e.g., 1% or 2% in a suitable vehicle) to the right ear 1 hour after the DNFB challenge and then twice daily for two consecutive days.

-

For systemic administration, administer methdilazine orally at the desired doses 1 hour before the DNFB challenge and then once daily for two days.

-

-

Measurement of Ear Swelling: Measure the thickness of both ears 24, 48, and 72 hours after the challenge. The change in ear thickness is calculated by subtracting the baseline measurement from the post-challenge measurement of the right ear.

Measurement of Pro-inflammatory Cytokines in Skin Tissue

This protocol is an adjunct to the in vivo models to investigate the effect of methdilazine on key inflammatory mediators.

Materials:

-

Excised skin tissue from the experimental models

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

ELISA kits for TNF-α and IL-6

-

BCA protein assay kit

Procedure:

-

Tissue Collection: At the end of the in vivo experiment (e.g., 72 hours post-challenge in the DNFB model), euthanize the mice and excise the inflamed skin tissue (e.g., the right ear).

-

Homogenization: Homogenize the tissue samples in lysis buffer on ice.

-

Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the total protein concentration in each sample using a BCA protein assay.

-

ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. Normalize the cytokine concentrations to the total protein concentration of the respective sample.

Mandatory Visualizations

Caption: Workflow for the Compound 48/80-induced pruritus model.

Caption: Workflow for the DNFB-induced contact hypersensitivity model.

Caption: Proposed signaling pathways in skin inflammation and pruritus.

References

- 1. Effects of histamine H1 receptor antagonists on compound 48/80-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]

- 3. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustained learned immunosuppression could not prevent local allergic ear swelling in a rat model of contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compbio.com [compbio.com]

- 6. compbio.com [compbio.com]

Troubleshooting & Optimization

Stability-indicating assay and degradation profile of Methdilazine Hydrochloride.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the stability-indicating assay and degradation profile of Methdilazine Hydrochloride (MDH).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) for this compound? A stability-indicating assay is a validated quantitative analytical method designed to accurately measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1][2] The core purpose of a SIAM is to monitor the stability of a drug substance or product over time by detecting and quantifying any changes.[3]

Q2: Why are forced degradation studies required for this compound? Forced degradation, or stress testing, is a critical process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][4] These studies are essential for several reasons:

-

To identify potential degradation pathways and generate likely degradation products.[1][5]

-

To establish the intrinsic stability of the MDH molecule.[3]

-

To develop and validate a stability-indicating method by demonstrating that the analytical procedure can effectively separate the intact drug from its degradants.[1][6]

-

To aid in the development of a more stable formulation and determine appropriate storage conditions.[1]

Q3: What are the typical stress conditions applied to this compound? According to ICH guidelines, forced degradation studies for a substance like MDH typically involve exposure to the following conditions:

-

Acid Hydrolysis: Using hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M).[1]

-

Base Hydrolysis: Using sodium or potassium hydroxide (e.g., 0.1 M to 1 M).[1]

-

Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[2]

-

Thermal Degradation: Exposing the solid drug to dry heat (e.g., 105°C for several hours).[7]

-

Photolytic Degradation: Exposing the solid drug to a significant amount of UV and visible light (e.g., 1.2 million lux hours).[1][7]

Q4: What is the known degradation profile of this compound? Published research on a stability-indicating UPLC method for this compound (MDH) indicates that the molecule is relatively stable.[7] The drug was found to be stable under acidic, basic, hydrolytic, thermal, and photolytic stress conditions.[7] However, it showed slight degradation under oxidative stress conditions.[7] The phenothiazine structure of MDH is susceptible to oxidation.[8]